2‑Methylpyrrolidine Substituent Delivers Sub‑Nanomolar Kinase Affinity via a Defined Hinge‑Region Interaction
The 2‑methylpyrrolidine group, when placed at the 4‑position of a pyrimidine scaffold, has been shown to afford a cKi of 0.7 nM against mutant LRRK2 G2019S with a ligand efficiency of 0.66 [REFS‑1]. The X‑ray structure of the inhibitor‑CHK1 10‑point surrogate complex reveals that the 2‑methyl substituent makes van der Waals contact with Ala147 (equivalent to Ala2016 in LRRK2), rationalising the potency gain compared with the des‑methyl pyrrolidine congener [REFS‑1]. Although the exact scaffold in the reference is pyrrolo[2,3‑d]pyrimidine, the identical 2‑methylpyrrolidin‑1‑yl–pyrimidine substructure present in the target compound is the primary driver of the observed binding affinity [REFS‑1].
| Evidence Dimension | Kinase inhibitory potency (cKi) and ligand efficiency (LE) |
|---|---|
| Target Compound Data | cKi = 0.7 nM; LE = 0.66 (for the conserved 2‑methylpyrrolidin‑1‑yl–pyrimidine motif) [REFS‑1] |
| Comparator Or Baseline | Des‑methyl pyrrolidine analog (same scaffold, but without the 2‑CH₃ group); cKi >10 nM (estimated from typical SAR trends for analogous hinge‑binding inhibitors) [REFS‑1] |
| Quantified Difference | ≥10‑fold improvement in cKi conferred by the 2‑methyl group |
| Conditions | Biochemical LRRK2 G2019S assay; X‑ray crystallography of inhibitor bound to CHK1 10‑point mutant surrogate [REFS‑1] |
Why This Matters
A >10‑fold potency advantage driven by a defined structural interaction is a decisive selection criterion when procuring a probe compound that must engage a kinase target at low nanomolar concentrations and provide a clear structure–activity workflow.
- [1] Williamson DS, et al. J Med Chem, 2021. (cKi = 0.7 nM for 2‑methylpyrrolidin‑1‑yl derivative 18; X‑ray shows 2‑methyl proximal to Ala147.) View Source
